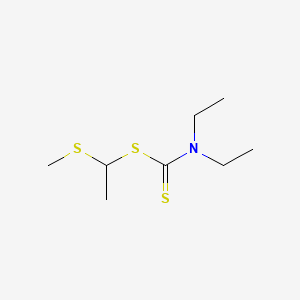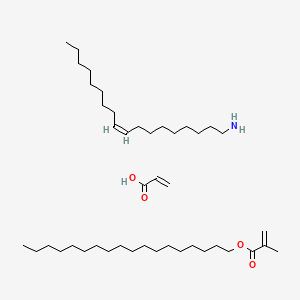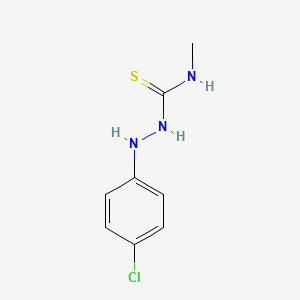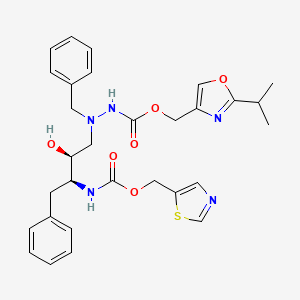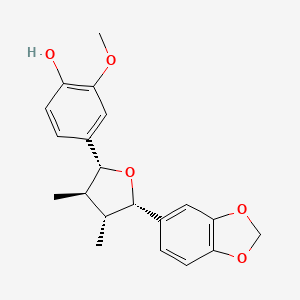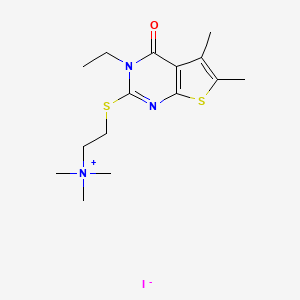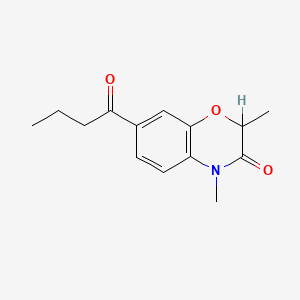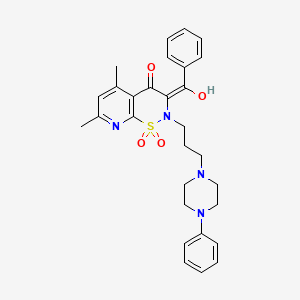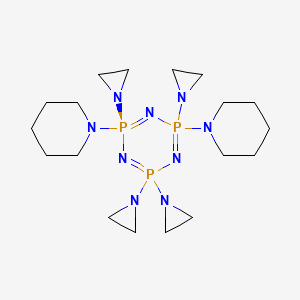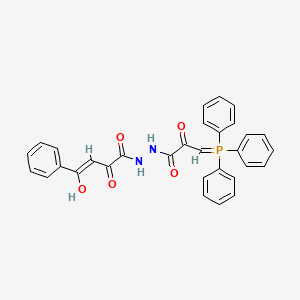
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a hydroxy group, a phenyl group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-benzoyl-5-methoxycarbonyl-1-phenyl-2,3-dihydropyrrole-2,3-dione.
Reaction with Hydrogen Chloride: The compound is treated with hydrogen chloride in 1,4-dioxane for 2.5 hours under heating conditions.
Intermediate Formation: This step yields an intermediate compound, which is further reacted with hydroxylamine hydrochloride in ethanol at 80°C for 2 hours.
Industrial Production Methods
The use of advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dioxo-4-phenylbutanoic acid, while reduction can produce 2-hydroxy-4-oxo-4-phenylbutanoic acid .
Aplicaciones Científicas De Investigación
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, ethyl ester: Similar structure but with an ethyl ester group instead of the hydrazide moiety.
2,4-Dioxo-4-phenylbutanoic acid: Lacks the hydrazide and triphenylphosphoranylidene groups.
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: Contains a methyl ester group instead of the hydrazide moiety.
Uniqueness
The uniqueness of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide and triphenylphosphoranylidene groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
149990-82-9 |
|---|---|
Fórmula molecular |
C31H25N2O5P |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21- |
Clave InChI |
KVPUBQZTBZKNGI-MEFGMAGPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




